molecular formula C12H23NO4 B7840522 D-aspartic acid di-t-butyl ester

D-aspartic acid di-t-butyl ester

Cat. No. B7840522
M. Wt: 245.32 g/mol
InChI Key: FNCGNFXGKHSMKJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-aspartic acid di-t-butyl ester is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

D-aspartic acid di-t-butyl ester is used in the synthesis of various compounds with potential applications in scientific research. For instance, its derivative, di-tert-butyl beta,beta-difluoroaspartate, has shown promise in inhibiting aspartate aminotransferase and affecting cell growth in certain test systems (Hageman et al., 1977).

Chemical Synthesis Techniques

This compound plays a role in novel chemical synthesis techniques. For example, the synthesis of ω-tert-Butyl esters of aspartic and glutamic acids involves treatment with specific reagents, showcasing its utility in creating novel compounds (Lajoie et al., 1990).

Non-Proteinogenic Amino Acid Synthesis

The compound is instrumental in the synthesis of non-proteinogenic amino acids, furthering our understanding of amino acid chemistry and synthesis (Baldwin et al., 1989).

Analytical Chemistry and Forensics

In the field of analytical chemistry and forensics, derivatives of D-aspartic acid, including its esters, are used to estimate age at death in forensic investigations, demonstrating its application in legal medicine (Waite et al., 1999).

Catalysis in Chemical Reactions

This compound derivatives are used as catalysts in chemical reactions. For example, thioureas based on tert-butyl esters of amino acids, including di-tert-butyl aspartate, have been utilized to catalyze asymmetric Michael additions (Kokotos & Kokotos, 2009).

Gas Chromatography and Separation Techniques

It has applications in gas chromatography, where it's used for the separation of specific derivatives of aspartic acid, aiding in the development of more refined analytical techniques (Lou Xianwen et al., 1993).

Soil Microbial Communities Study

In environmental science, research on the effects of certain esters, including butyl esters, on soil microbial communities contributes to our understanding of agricultural chemistry and environmental impact studies (Zhang et al., 2010).

Pharmaceutical and Biomedical Research

This compound is significant in the field of pharmaceutical and biomedical research. It's involved in the synthesis of free amino acid esters, which has implications for drug development and medicinal chemistry (Zhao-qi, 2011).

Erythrocyte Repair and Methylation

In biological research, this compound plays a role in the study of erythrocyte repair mechanisms through methylation processes, highlighting its importance in cellular biology and aging (McFadden & Clarke, 1982).

Polymer Science

The compound is utilized in polymer science for the synthesis of poly(ester amide)s with pendant functional groups, which has applications in material science and engineering (Atkins et al., 2009).

properties

IUPAC Name

ditert-butyl (2R)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCGNFXGKHSMKJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.